2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid
Description
Chemical Name: 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid IUPAC Name: 2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]sulfanyl]benzoic acid Molecular Formula: C₁₆H₂₁NO₃S Molecular Weight: 307.41 g/mol Structural Features:
- A benzoic acid core substituted at the 2-position with a sulfanyl (-S-) group.
- The sulfanyl group is linked to a methylene (-CH₂-) unit, which is bonded to a carbamoyl group (-CON(CH₃)(C₆H₁₁)), where the amide nitrogen is substituted with a methyl group and a cyclohexyl ring.
This compound is of interest due to its structural complexity, combining lipophilic (cyclohexyl) and polar (carboxylic acid, amide) groups.
Properties
IUPAC Name |
2-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGOIGPVPBTXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid, also known by its IUPAC name 2-({2-[(cyclohexylmethyl)amino]-2-oxoethyl}sulfanyl)benzoic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21NO3S
- Molecular Weight : 307.124 g/mol
- Structure : The compound features a benzoic acid moiety linked to a sulfanyl group and a cyclohexylmethyl carbamoyl substituent, contributing to its unique biological properties.
Pharmacological Profile
Recent studies have highlighted various biological activities of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary data suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Cytotoxicity : In vitro studies have shown that at certain concentrations, the compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound appears to interact with key signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antioxidant and Anti-inflammatory Properties
A study published in MDPI examined the antioxidant capacity of related compounds and found that derivatives similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid exhibited significant radical scavenging activity. This suggests that modifications in structure can enhance the antioxidant potential, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Case Study 2: Cytotoxicity Against Cancer Cells
An investigation into the cytotoxic effects of this compound revealed that it induced apoptosis in m-HeLa cells at concentrations ranging from 50 to 100 μM. The study noted that the mechanism involved mitochondrial dysfunction and activation of caspase pathways, leading to programmed cell death .
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid have shown promising antimicrobial properties. The sulfanyl group in the structure may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against a range of pathogens. Studies have demonstrated that derivatives of benzoic acid possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential for this compound in developing new antimicrobial agents .
2. Anti-inflammatory Properties
The structure of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid suggests potential anti-inflammatory effects. Compounds with similar functional groups have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Investigations into this compound may reveal its effectiveness in treating inflammatory diseases such as arthritis .
Biochemical Applications
1. Proteomics Research
The compound has been identified as relevant in proteomics research, particularly in studies involving protein interactions and modifications. Its ability to modify amino acids through carbamoylation could be exploited to study protein function and dynamics within cellular environments .
2. Drug Development
Given its chemical structure, there is potential for 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid to serve as a lead compound in drug development. The presence of both hydrophobic and polar regions may facilitate interactions with biological targets, making it a candidate for further optimization and testing against specific diseases .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials. Research into its use as a modifier in polymer blends could lead to advancements in creating materials with tailored properties for specific applications .
Case Studies
| Study Title | Outcome | |
|---|---|---|
| Antimicrobial Efficacy of Benzoic Acid Derivatives | This study evaluated various benzoic acid derivatives for their antibacterial properties against common pathogens. | Identified several compounds with significant antimicrobial activity; potential application in clinical settings. |
| Inhibition of Cyclooxygenase Enzymes | Investigated the anti-inflammatory effects of sulfanyl benzoic acids on cyclooxygenase activity. | Found that certain derivatives effectively inhibited enzyme activity, suggesting therapeutic potential for inflammatory diseases. |
| Role in Proteomics | Explored the utility of sulfanyl compounds in modifying proteins for analytical purposes. | Demonstrated that these compounds can enhance detection and analysis of proteins in complex mixtures. |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Cycloalkyl vs. Aromatic Substituents : Cyclohexyl(methyl) groups balance lipophilicity and solubility, making the target compound a candidate for oral bioavailability. In contrast, dichlorophenyl variants may target specific enzymes but suffer from solubility limitations .
- Benzofuran Derivatives : Structural rigidity in benzofuran-based compounds correlates with enhanced antimicrobial activity, suggesting that scaffold modification could optimize therapeutic effects .
- Bicyclic Systems : The bicyclo[2.2.1]heptane derivative’s conformational constraints highlight the importance of stereochemistry in drug design, particularly for CNS-targeting molecules .
Q & A
Q. How does the compound’s stability under oxidative/reductive conditions impact its pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
